(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide
Overview
Description
“(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is a chemical compound with the molecular formula C27H26BrO2P . It is used as a reactant for the synthesis of PPAR agonists derived from LXR antagonists and stilbene derivatives for use in the detection of nerve agents and for attaching to polymers to elicit fluorescent behavior .
Synthesis Analysis
The synthesis of “(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” involves the use of diethyl ether with dichloromethane as a co-solvent. This leads to the rapid formation of the PMB ester .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is characterized by a molecular weight of 493.4 g/mol. The compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .
Chemical Reactions Analysis
“(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is used in C-C bond formation reactions, specifically in olefination reactions. It is classified under Wittig Reagents in olefination .
Physical And Chemical Properties Analysis
“(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” is a solid at 20 degrees Celsius. It has a melting point range of 239.0 to 243.0 degrees Celsius and is soluble in methanol .
Scientific Research Applications
Synthesis of Indoles and Phenanthrenes
- (3,4-Dimethoxybenzyl)triphenylphosphonium bromide has been utilized in the synthesis of various organic compounds. Kraus and Guo (2009) demonstrated its application in creating 2,3-disubstituted indoles, which are significant in pharmaceuticals and materials science (Kraus & Guo, 2009). In another study, they used it for the one-pot synthesis of 2-substituted indoles, highlighting its efficiency and versatility in organic synthesis (Kraus & Guo, 2008). Additionally, Sargent and Smith (1970) reported its use in the synthesis of phenanthrene derivatives (Sargent & Smith, 1970).
Application in Nucleoside Protection
- Takaku, Ito, and Imai (1986) utilized the 3,4-dimethoxybenzyl group as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. This showcases its role in protecting sensitive functional groups during complex organic syntheses (Takaku, Ito, & Imai, 1986).
Rotaxane and Macrocyclic Synthesis
- Rowan, Cantrill, and Stoddart (1999) reported the use of a similar compound, (benzylic bromide)triphenylphosphonium bromide, in the synthesis of [2]rotaxanes, contributing to the field of supramolecular chemistry (Rowan, Cantrill, & Stoddart, 1999).
Role in Molecular Probing
- Cochemé et al. (2012) used a related molecule, (3-hydroxybenzyl)triphenylphosphonium bromide, as a ratiometric mass spectrometry probe (MitoB) for measuring hydrogen peroxide in living Drosophila. This underscores its significance in biochemical research and diagnostics (Cochemé et al., 2012).
Corrosion Inhibition
- Kumar, Goyal, Vashisht, Sharma, Bahadur, and Ebenso(2017) investigated the use of a phosphonium salt derivative, (4-ethoxybenzyl)-triphenylphosphonium bromide, as a green corrosion inhibitor on mild steel in an acidic medium. This highlights its potential application in materials science and industrial processes (Kumar et al., 2017).
Analytical Chemistry Applications
- In the realm of analytical chemistry, Wilson, Dannals, Ravert, Burns, and Wagner (1986) demonstrated the use of a related compound, iodobenzyl bromide, as an alkylating agent for radiolabeling biologically important molecules. This application is crucial in the development of radiopharmaceuticals and biological imaging techniques (Wilson et al., 1986).
Safety And Hazards
Handling of “(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide” requires caution as it can cause skin irritation and serious eye irritation. Protective gloves, eye protection, and face protection should be worn when handling this compound. If it comes into contact with the skin, wash with plenty of soap and water. If eye irritation persists, seek medical advice or attention .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O2P.BrH/c1-28-26-19-18-22(20-27(26)29-2)21-30(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALYSCMLUQKSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453255 | |
Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
CAS RN |
70219-09-9 | |
Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-Dimethoxybenzyl)triphenylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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